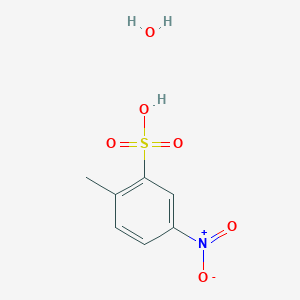

2-Methyl-5-nitrobenzenesulfonicacidhydrate

Description

Contextualization within Substituted Arenesulfonic Acid Chemistry

2-Methyl-5-nitrobenzenesulfonic acid hydrate (B1144303) belongs to the broad class of arenesulfonic acids, which are organic compounds characterized by a sulfo group (-SO₃H) attached to an aromatic ring. wikipedia.org The production of these compounds is typically achieved through electrophilic aromatic substitution, specifically sulfonation, where an arene reacts with sulfur trioxide (SO₃) or a source thereof, such as fuming sulfuric acid (oleum). wikipedia.orglibretexts.org The synthesis of 2-Methyl-5-nitrobenzenesulfonic acid follows this classic route, starting from p-nitrotoluene. google.comprepchem.com

The presence of substituents on the aromatic ring significantly modulates the properties of arenesulfonic acids. In this case:

The sulfonic acid group is strongly acidic and electron-withdrawing. It increases the water solubility of the compound, a crucial property for its use in aqueous reaction media and for applications like dyeing. wikipedia.org

The methyl group is an electron-donating group, which can influence the regioselectivity of further reactions.

Arenesulfonic acids are widely recognized as strong acid catalysts in organic synthesis, suitable for reactions such as esterification and hydrolysis. wikipedia.orgscirp.orgresearchgate.net Their effectiveness stems from their high acidity and, for some derivatives, their solubility in organic solvents (lipophilicity). wikipedia.org While simple compounds like p-toluenesulfonic acid are common laboratory catalysts, more complex substituted arenesulfonic acids like the title compound are typically valued for their role as synthetic intermediates rather than as standalone catalysts. The sulfonation process itself is notably reversible; the sulfo group can be removed by treating the arenesulfonic acid with hot aqueous acid, a reaction sometimes employed to temporarily introduce a blocking group during a synthetic sequence. wikipedia.orglibretexts.org

Significance of Nitro-Substituted Benzenesulfonic Acid Systems in Contemporary Organic Synthesis and Materials Science Research

The combination of nitro and sulfonic acid groups on a benzene (B151609) ring creates a bifunctional system with significant utility in both synthesis and materials science. The nitro group, in particular, is a versatile functional group that extends the synthetic potential of the molecule beyond that of a simple arenesulfonic acid.

In organic synthesis, the primary significance of the nitro group is its capacity to be reduced to an amino group (-NH₂). vedantu.com This transformation is fundamental to the industrial production of aromatic amines, which are precursors to a vast array of products. In the context of 2-Methyl-5-nitrobenzenesulfonic acid, this reduction is the gateway to producing complex dye molecules. The resulting amino-substituted sulfonic acid can undergo diazotization and coupling reactions to form azo dyes. dyestuffintermediates.com Indeed, 2-Methyl-5-nitrobenzenesulfonic acid is a documented intermediate for stilbene-based fluorescent whiteners and direct dyes. sdlookchem.com

In materials science, the sulfonic acid group is a key component in the development of functional polymers and materials. Sulfonated polymers, such as sulfonated polystyrene (Dowex resins) and the perfluorinated Nafion, are used as solid acid catalysts and ion-exchange membranes. wikipedia.org The incorporation of sulfonic acid groups into a polymer backbone imparts acidity and hydrophilicity. Research has explored the creation of sulfonated carbon-based solid acids for green chemistry applications, demonstrating high catalytic activity and stability. scirp.org

While 2-Methyl-5-nitrobenzenesulfonic acid itself is not a polymer, nitro-substituted monomers can be used to synthesize advanced materials. The nitro group can influence the electronic properties and thermal stability of polymers. Furthermore, its ability to be converted to an amino group allows for post-polymerization modification, enabling the creation of materials with tailored properties for applications such as chemical sensors, specialized coatings, or as components in charge-transport layers in organic electronics.

Overview of Current Research Trajectories and Identification of Future Research Frontiers for 2-Methyl-5-nitrobenzenesulfonicacidhydrate

Current applications of 2-Methyl-5-nitrobenzenesulfonic acid hydrate are well-established, primarily positioning it as a commercial intermediate for the dye industry. sdlookchem.comgoogle.com However, the unique combination of its functional groups suggests several potential avenues for future research that align with modern trends in chemical science.

Future Research Frontiers could include:

Development of Heterogeneous Catalysts: A significant frontier in green chemistry is the replacement of corrosive, liquid acid catalysts with recyclable solid acids. scirp.org Future work could focus on immobilizing 2-Methyl-5-nitrobenzenesulfonic acid onto solid supports like silica, mesoporous carbon, or polymers. researchgate.netbeilstein-journals.org This would create a novel solid acid catalyst. Research would aim to characterize its catalytic efficiency in reactions like esterification or hydrolysis and assess its stability and reusability. scirp.org The presence of the nitro group could modulate the catalyst's surface properties and acidity compared to simpler immobilized arenesulfonic acids. nih.gov

Monomer for Functional Polymers and Copolymers: The compound could be explored as a monomer for creating new functional polymers. For instance, after reduction of the nitro group to an amine, the resulting aminomethylbenzenesulfonic acid could be incorporated into polyamides or polyimides. Such polymers containing sulfonic acid moieties could be investigated for applications in proton-exchange membranes for fuel cells, water purification systems, or as self-doped conducting polymers. Research into copolymers, such as those with acrylamide (B121943) derivatives, could yield materials with tunable thermal stability and viscosity for specialized industrial applications. mdpi.com

Precursor for Advanced Organic Materials: Beyond traditional dyes, the compound could serve as a building block for novel organic functional materials. The specific substitution pattern influences the electronic structure, and through further chemical modification (e.g., converting the nitro group to other functionalities or engaging the sulfonic acid in further reactions), it could be a precursor for:

Novel Pigments and Chromophores: Creating new colorants with enhanced stability or specific spectral properties for high-performance applications.

Organic Semiconductors: Using the molecule as a fragment in the design of materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning the electronic properties via substitution is critical.

Chemical Sensors: Developing sensor molecules where the binding of an analyte to a receptor part of the molecule would cause a detectable change in the electronic properties of the nitroaromatic system.

These potential research trajectories would leverage the compound's established chemistry and expand its utility from a classical intermediate into a versatile component for advanced materials and sustainable technologies.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-5-nitrobenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S.H2O/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13;/h2-4H,1H3,(H,11,12,13);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEJFHXYYOFHKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Nitrobenzenesulfonicacidhydrate and Its Precursors

Preparative Routes to 2-Methyl-5-nitrobenzenesulfonic Acid and its Derivatives

The preparation of 2-methyl-5-nitrobenzenesulfonic acid predominantly begins with the sulfonation of p-nitrotoluene. This foundational reaction is followed by various transformations to yield key intermediates like the corresponding sulfonyl chloride, and purification steps to isolate the desired product in high purity.

The direct sulfonation of p-nitrotoluene is the most common method for synthesizing 2-methyl-5-nitrobenzenesulfonic acid. echemi.com This electrophilic aromatic substitution reaction involves replacing a hydrogen atom on the aromatic ring with a sulfonic acid group (–SO₃H). wikipedia.org The primary sulfonating agent is typically oleum (B3057394) (fuming sulfuric acid), which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄). prepchem.comgoogle.com

In a representative procedure, p-nitrotoluene is carefully added to oleum (e.g., containing 25% sulfur trioxide) at a controlled temperature, often around 70°C. prepchem.com The reaction is exothermic, and the temperature is typically maintained between 105°C and 115°C to ensure the reaction proceeds to completion without charring. prepchem.comgoogle.com The progress of the sulfonation is monitored until the characteristic odor of p-nitrotoluene is no longer detectable in a test sample diluted with water. prepchem.com One process notes that at temperatures below 90°C, the reaction proceeds slowly with a preference for forming the anhydride, which can be converted to the desired acid by heating the diluted solution to 80-90°C. google.com

Table 1: Comparative Data on p-Nitrotoluene Sulfonation Strategies

| Sulfonating Agent | Temperature (°C) | Key Process Features | Reported Yield | Reference |

| 25% Oleum | 110-115 | Batch process, monitoring for completion. | Not specified | prepchem.com |

| 20% Oleum | 105-115 | Advantageous temperature range for faster reaction. | 99.3% | google.com |

| 50-65% Oleum | 80-120 | Mother liquor circulation to reduce waste. | Not specified | google.com |

| SO₃ Gas | Not specified | Aged reaction product to reduce unreacted materials. | Not specified | google.com |

| 82.7% Oleum | 105-115 | Continuous cascade reaction train. | 99.15% | prepchem.com |

2-Methyl-5-nitrobenzenesulfonyl chloride is a crucial intermediate, often used in the synthesis of sulfonamides and other derivatives. echemi.comchemdad.com It is typically prepared from p-nitrotoluene via chlorosulfonation. google.com This one-step process introduces the sulfonyl chloride group (–SO₂Cl) directly onto the aromatic ring.

The reaction involves treating p-nitrotoluene with chlorosulfonic acid, often in an organic solvent. google.com The weight ratio of p-nitrotoluene to chlorosulfonic acid is a key parameter, typically in the range of 1:1.2 to 1:1.5. google.com The reaction is carried out at elevated temperatures, for instance, between 100-150°C, with stirring. google.com Following the reaction, a post-treatment workup is necessary, which involves washing the mixture with water to remove excess chlorosulfonic acid and then concentrating the organic phase to obtain the desired 2-methyl-5-nitrobenzenesulfonyl chloride. google.com This intermediate is a solid with a melting point of approximately 41-45°C. chemdad.comsigmaaldrich.com

After sulfonation, the reaction mixture contains the desired product along with residual sulfuric acid and byproducts. google.com Several techniques are employed to isolate and purify 2-methyl-5-nitrobenzenesulfonic acid or its salts.

A common method involves pouring the cooled reaction mixture onto ice, followed by "salting out". prepchem.com In this process, the diluted sulfonic acid solution is saturated with sodium chloride, which causes the sodium salt of 2-methyl-5-nitrobenzenesulfonic acid to precipitate. prepchem.com

Another approach involves controlled crystallization by diluting the sulfonation mass with water to a specific sulfuric acid concentration (e.g., 56-70%), which causes the sulfonic acid to crystallize out of the solution upon cooling. google.comgoogle.com The resulting solid can then be separated by filtration. google.com For processes using SO₃ gas, purification may involve dissolving the reaction product in water and using steam distillation to remove any unreacted p-nitrotoluene. google.com The concentration of the resulting aqueous solution of the sodium salt is typically controlled to 25-30 wt% to avoid forming a thick, difficult-to-handle slurry. google.com For analytical purposes, high-performance liquid chromatography (HPLC) methods have been developed for the separation and analysis of 2-methyl-5-nitrobenzenesulfonic acid, using reverse-phase columns with a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com

Derivatization Pathways and Functional Group Interconversions Involving 2-Methyl-5-nitrobenzenesulfonic Acid

2-Methyl-5-nitrobenzenesulfonic acid serves as a versatile starting material for further chemical modifications, leveraging its reactive methyl and sulfonic acid functional groups.

The methyl group of 2-methyl-5-nitrobenzenesulfonic acid can be oxidized to a carboxylic acid group, yielding 2-carboxy-5-nitrobenzenesulfonic acid (also known as 4-nitro-2-sulfobenzoic acid). This transformation adds another functional handle to the molecule, enabling further derivatization.

A documented process for this oxidation involves the use of metal hypochlorites, such as sodium hypochlorite (B82951) (NaOCl), in the presence of metal bases like potassium hydroxide (B78521) or potassium carbonate. google.com In a typical procedure, 2-methyl-5-nitrobenzenesulfonic acid is added to a mixture of aqueous potassium hydroxide and sodium hypochlorite. google.com The resulting suspension is heated, for example, to 65°C or refluxed at higher temperatures (around 103-104°C), to drive the oxidation. google.com The reaction converts the benzylic methyl group into a carboxylate, which upon acidification yields the carboxylic acid. Yields for this transformation are reported to be high, in the range of 83-91% of the theoretical yield. google.com Other general methods for oxidizing benzylic methyl groups to carboxylic acids include using molecular oxygen with catalysts or employing reagents like potassium persulfate. organic-chemistry.org

Table 2: Oxidation of 2-Methyl-5-nitrobenzenesulfonic Acid

| Oxidizing Agent | Base | Temperature (°C) | Product | Reported Yield | Reference |

| Sodium Hypochlorite | Potassium Hydroxide | 65 | 2-Carboxy-5-nitrobenzenesulfonic acid monopotassium salt | 83.1% | google.com |

| Sodium Hypochlorite | Potassium Hydroxide, Potassium Carbonate | 85 -> 103-104 | 2-Carboxy-5-nitrobenzenesulfonic acid monopotassium salt | Not specified | google.com |

2-Methyl-5-nitrobenzenesulfonamide (B103893) is another important derivative, synthesized from the corresponding sulfonyl chloride. nih.gov Sulfonamides are generally formed by reacting a sulfonyl chloride with an amine. researchgate.net

The synthesis of 2-methyl-5-nitrobenzenesulfonamide involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with an ammonia (B1221849) source. While specific procedures for this exact conversion were not detailed in the provided search results, the general synthesis of sulfonamides is well-established. For instance, a process for making 2-methyl-5-aminobenzenesulfonamide starts with 2-methyl-5-nitrobenzenesulfonyl chloride, which is then reacted with ammonia water under high temperature and pressure in the presence of a catalyst and an organic solvent in a subsequent step. google.com The formation of sulfonamides from sulfonyl chlorides and amines is often carried out in the presence of a base like pyridine (B92270) or diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid that is formed during the reaction. researchgate.netacs.org

Exploration of Nucleophilic and Electrophilic Substitution Reactions at Other Positions

The aromatic ring of 2-methyl-5-nitrobenzenesulfonic acid is substituted with a methyl group, a nitro group, and a sulfonic acid group. These substituents profoundly influence the feasibility and outcome of further substitution reactions. The presence of two strong electron-withdrawing groups (nitro and sulfonic acid) significantly deactivates the ring towards electrophilic attack, while also making it a potential candidate for nucleophilic aromatic substitution.

Nucleophilic Substitution

Typically, aromatic rings are electron-rich and thus not susceptible to attack by nucleophiles. However, when strong electron-withdrawing groups are present on the ring, they can withdraw electron density and make the ring electron-poor enough to undergo nucleophilic aromatic substitution (SNAr). In the case of 2-methyl-5-nitrobenzenesulfonic acid, the nitro and sulfonic acid groups provide this necessary activation.

Recent research has demonstrated that the sulfonic acid group (-SO₃H) itself can act as a leaving group in what is known as an ipso-nucleophilic substitution reaction. acs.org This type of transformation has been successfully applied to electron-deficient benzenesulfonic acids, such as 2,4-dinitrobenzenesulfonic acid, to form new carbon-carbon bonds. acs.org In these reactions, the sulfonic acid moiety is displaced by a nucleophile. Given the electron-deficient nature of the ring in 2-methyl-5-nitrobenzenesulfonic acid, similar reactivity is plausible.

A study on 2,4-dinitrobenzenesulfonic acid showed its reaction with various active methylene (B1212753) compounds in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). acs.org This method provides a pathway to substitute the sulfonic acid group without the need for transition-metal catalysts. acs.org

Table 1: Representative ipso-Nucleophilic Substitution of a Sulfonic Acid Group

| Reactant | Nucleophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Dinitrobenzenesulfonic acid | Dimethyl malonate | Cs₂CO₃, DMSO, 80 °C | Aryl malonate derivative | Good to Excellent | acs.org |

| 2,4-Dinitrobenzenesulfonic acid | Ethyl acetoacetate (B1235776) | Cs₂CO₃, DMSO, 80 °C | Aryl acetoacetate derivative | Good to Excellent | acs.org |

This table is illustrative of reactions on a similar electron-deficient sulfonic acid, suggesting potential pathways for 2-methyl-5-nitrobenzenesulfonic acid.

Electrophilic Substitution

Further electrophilic aromatic substitution (EAS) on the 2-methyl-5-nitrobenzenesulfonic acid ring is theoretically challenging. The outcome of EAS on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents, which affect both the reaction rate and the position of the incoming electrophile (regioselectivity). unizin.orglibretexts.orglumenlearning.com

The substituents on the ring are:

-CH₃ (at C1): An activating, ortho-, para-directing group. chemguide.co.uk

-SO₃H (at C2): A deactivating, meta-directing group. unizin.orglibretexts.org

-NO₂ (at C5): A strongly deactivating, meta-directing group. unizin.orglibretexts.org

The combined effect of two powerful deactivating groups, the sulfonic acid and nitro groups, renders the aromatic ring extremely electron-deficient and therefore highly unreactive towards electrophiles. lumenlearning.com Any potential electrophilic attack would be significantly slower than on benzene. libretexts.org

Furthermore, the directing effects of the existing groups are in conflict, making it difficult to predict a single major product.

Table 2: Analysis of Directing Effects for Electrophilic Substitution

| Substituent (Position) | Type | Directs Incoming Group To Positions: |

|---|---|---|

| -CH₃ (C1) | Activating, Ortho/Para-Director | C2 (blocked), C4, C6 |

| -SO₃H (C2) | Deactivating, Meta-Director | C4, C6 |

| -NO₂ (C5) | Deactivating, Meta-Director | C1 (blocked), C3 |

The table shows the positions favored by each individual substituent for a new electrophilic attack.

Based on this analysis:

Positions C4 and C6 are favored by both the methyl and sulfonic acid groups.

Position C3 is favored only by the nitro group.

Despite the directing influence towards C4 and C6, the overwhelming deactivating nature of the nitro and sulfonic acid groups makes it highly improbable that a further electrophilic substitution reaction would proceed under standard conditions. The high activation energy required would likely necessitate harsh reaction conditions, which could lead to decomposition or other side reactions.

Exploration of Sustainable Synthesis Approaches for 2-Methyl-5-nitrobenzenesulfonicacidhydrate

The industrial-scale production of 2-methyl-5-nitrobenzenesulfonic acid (also known as 4-nitrotoluene-2-sulfonic acid) has traditionally relied on the sulfonation of p-nitrotoluene with oleum (fuming sulfuric acid). chemicalbook.com This conventional method, while effective, generates significant quantities of waste sulfuric acid, posing economic and environmental challenges. google.comgoogle.com Consequently, research has focused on developing more sustainable, or "green," synthetic routes that minimize waste and improve safety.

Key sustainable strategies include the direct use of sulfur trioxide (SO₃) and the implementation of process-intensification techniques like continuous reactors and mother liquor recycling.

Direct Sulfonation with Sulfur Trioxide (SO₃)

To circumvent the issue of waste acid, processes have been developed that use pure liquid SO₃ or high-concentration oleum as the sulfonating agent. google.com This approach minimizes the amount of sulfuric acid used as a solvent, thereby drastically reducing the volume of acidic effluent. A patented continuous process describes the reaction of 4-nitrotoluene (B166481) with oleum containing at least 50% SO₃ or with pure liquid SO₃. google.com This method is described as inherently non-polluting and produces the final product in high yield and purity, suitable for direct use in subsequent processes without extensive purification. google.comprepchem.com

Another approach involves using an inert organic solvent as the reaction medium. A process has been described where p-nitrotoluene is dissolved in dichloroethane and reacts with SO₃ added in portions. google.com This method allows for better temperature control and produces a high yield of the desired product. google.com

Process Intensification and Waste Reduction

Another avenue for sustainable synthesis involves recycling the acidic mother liquor from the reaction. A patented method describes a process where the sulfuric acid mother liquor from a previous batch is used as a diluent for the p-nitrotoluene in the subsequent batch. google.com This recycling loop significantly reduces the amount of fresh sulfuric acid required and minimizes the generation of waste, aligning with the principles of a circular economy.

Table 3: Comparison of Synthesis Methods for 2-Methyl-5-nitrobenzenesulfonic acid

| Method | Sulfonating Agent | Key Features | Advantages | Reference |

|---|---|---|---|---|

| Conventional | 20-25% Oleum | Batch process; uses excess sulfuric acid as solvent. | Established technology. | google.comgoogle.com |

| Continuous High-Concentration | >50% Oleum or liquid SO₃ | Continuous flow reactor; high conversion rate. | High yield (99%); minimal waste acid; non-polluting. | google.com |

| Solvent-Mediated | SO₃ in Dichloroethane | Use of an organic solvent for better control. | High yield (98%); improved safety and control. | google.com |

| Mother Liquor Recycling | Oleum with recycled mother liquor | Recycles acidic filtrate as a diluent for the next batch. | Reduces waste sulfuric acid; improves process economy. | google.com |

This table compares traditional and sustainable synthetic approaches, highlighting improvements in waste reduction and efficiency.

These modern approaches represent significant progress towards a more environmentally benign production of 2-methyl-5-nitrobenzenesulfonic acid, a crucial intermediate in the dye and fluorescent whitening agent industries. chemicalbook.com

Advanced Structural Elucidation and Supramolecular Chemistry of 2 Methyl 5 Nitrobenzenesulfonicacidhydrate

Single-Crystal X-ray Diffraction Analysis of 2-Methyl-5-nitrobenzenesulfonicacidhydrate

A definitive single-crystal X-ray diffraction analysis of 2-methyl-5-nitrobenzenesulfonic acid hydrate (B1144303) is essential for a complete understanding of its solid-state properties. In the absence of this specific data, we can infer key structural attributes from the analysis of its anion in a known salt and from related hydrated sulfonic acid structures.

Elucidation of Crystallographic Parameters and Unit Cell Attributes

While the precise crystallographic parameters for 2-methyl-5-nitrobenzenesulfonic acid hydrate are not available, the study of 2-hydroxyethanaminium 2-methyl-5-nitrobenzenesulfonate provides valuable information about the anion. iucr.org The salt crystallizes in the monoclinic space group P21/c. iucr.org For comparative purposes, the crystallographic data for p-toluenesulfonic acid monohydrate, which also contains a methyl group on the benzene (B151609) ring, is presented below. This compound crystallizes in the monoclinic space group P21/c as well. iucr.org

Table 1: Comparative Crystallographic Data

| Parameter | 2-Hydroxyethanaminium 2-methyl-5-nitrobenzenesulfonate iucr.org | p-Toluenesulfonic Acid Monohydrate iucr.org |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 14.8130 (5) | 13.92 |

| b (Å) | 9.5617 (4) | 7.45 |

| c (Å) | 8.6697 (3) | 9.13 |

| β (°) | 103.071 (1) | 98.6 |

| V (ų) | 1196.14 (8) | 935.0 |

| Z | 4 | 4 |

Detailed Analysis of Molecular Conformation, Bond Lengths, Bond Angles, and Torsional Profiles

The molecular conformation of the 2-methyl-5-nitrobenzenesulfonate anion is characterized by the relative orientation of the functional groups attached to the benzene ring. In the crystal structure of its 2-hydroxyethanaminium salt, the nitro group is twisted with respect to the plane of the benzene ring, with a dihedral angle of 17.5 (2)°. iucr.org This twisting is a common feature in nitro-substituted aromatic compounds and is influenced by steric and electronic factors.

The bond lengths within the anion are consistent with those observed in other benzenesulfonate (B1194179) structures. For instance, the C1-C2 bond length in the 2-hydroxyethanaminium salt is 1.4054 (16) Å, which is noted as being slightly longer than other aromatic C-C bonds in similar structures. iucr.org This elongation may be attributed to the electronic effects of the substituents. The C-S, S=O, and S-O bond distances in benzenesulfonic acid have been determined to be 1.75 Å, 1.43 Å (average), and 1.55 Å, respectively, providing a baseline for comparison.

Table 2: Selected Bond Lengths and Angles for the 2-methyl-5-nitrobenzenesulfonate Anion iucr.org

| Bond/Angle | Value |

| C1-C2 (Å) | 1.4054 (16) |

| Dihedral Angle (Nitro group - Benzene ring) (°) | 17.5 (2) |

The torsional profile of the molecule would be largely defined by the rotation around the C-S and C-N bonds, which would be influenced by the crystal packing forces and intermolecular interactions.

Characterization of Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

The solid-state structure of 2-methyl-5-nitrobenzenesulfonic acid hydrate is expected to be dominated by a complex network of hydrogen bonds involving the sulfonic acid group, the nitro group, and the water molecules of hydration.

Identification and Analysis of O-H⋯O, N-H⋯O, and Other Directed Hydrogen Bonds

In the crystal structure of 2-hydroxyethanaminium 2-methyl-5-nitrobenzenesulfonate, the cations and anions are linked by N-H⋯O and O-H⋯O hydrogen bonds, forming layers. iucr.org For the hydrated acid, the sulfonic acid group (-SO3H) and water molecules would be the primary donors and acceptors for strong O-H⋯O hydrogen bonds. The acidic proton of the sulfonic acid is expected to be transferred to a water molecule, forming a hydronium ion (H3O+), as is observed in the crystal structure of p-toluenesulfonic acid monohydrate. iucr.org This hydronium ion would then act as a donor for three strong hydrogen bonds to the sulfonate oxygen atoms. The nitro group can also participate as a weak hydrogen bond acceptor.

Table 3: Anticipated Hydrogen Bonds in 2-Methyl-5-nitrobenzenesulfonic Acid Hydrate

| Donor-H···Acceptor | Type |

| O(water)-H···O(sulfonate) | Strong |

| O(water)-H···O(nitro) | Weak |

| O(water)-H···O(water) | Strong |

Crystal Engineering Principles Applied to the Rational Design of this compound Co-Crystals and Polymorphs

Crystal engineering provides a framework for the rational design of new solid forms of a compound with tailored properties. acs.orgresearchgate.net This is achieved by understanding and controlling the intermolecular interactions that govern crystal formation.

The formation of co-crystals of 2-methyl-5-nitrobenzenesulfonic acid could be explored by introducing complementary molecules (co-formers) that can form robust hydrogen bonds with the sulfonic acid or nitro groups. For example, molecules with basic nitrogen atoms, such as pyridines or amides, could form strong N-H+···O-S or O-H···N hydrogen bonds. The selection of co-formers can influence properties such as solubility and stability.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules. wikipedia.org The existence of polymorphs of 2-methyl-5-nitrobenzenesulfonic acid hydrate is plausible and could be investigated by varying crystallization conditions such as solvent, temperature, and cooling rate. Different polymorphs would exhibit distinct crystal packing and hydrogen-bonding networks, leading to variations in their physicochemical properties. While no polymorphs of the title compound have been reported, studies on related aromatic sulfonamides have revealed the existence of multiple polymorphic forms.

Strategies for Modulating Solid-State Properties through Non-Covalent Interactions

The architecture of molecular crystals is primarily governed by a delicate balance of non-covalent interactions, which include hydrogen bonds, π–π stacking, van der Waals forces, and other weaker electrostatic interactions. The strategic manipulation of these forces is the cornerstone of crystal engineering, aiming to design materials with desired physical and chemical properties.

In the context of substituted benzenesulfonic acids, the presence of strong hydrogen bond donors (the sulfonic acid group and water of hydration) and acceptors (sulfonate and nitro groups) provides a rich landscape for forming robust and directional intermolecular connections. Research on related compounds demonstrates that these interactions are pivotal in the self-assembly process.

Key Non-Covalent Interactions and Their Influence:

Hydrogen Bonding: This is the most dominant interaction in the crystal packing of sulfonic acid hydrates. The sulfonic acid group (-SO₃H) is a strong proton donor, while the oxygen atoms of the sulfonate and nitro groups are effective acceptors. In the hydrated form, water molecules play a crucial bridging role, forming extensive hydrogen-bond networks that link anions and cations, or molecules to each other, often resulting in layered or three-dimensional structures. For instance, in the crystal structure of 2-hydroxyethanaminium 2-methyl-5-nitrobenzenesulfonate, the cations and anions are linked by N—H⋯O and O—H⋯O hydrogen bonds, creating distinct layers. nih.gov

π–π Stacking: Aromatic rings can interact through π–π stacking, influencing the electronic properties of the material. The extent of this interaction is highly dependent on the steric and electronic nature of the substituents. In some salts of 2-methyl-5-nitrobenzenesulfonate with large organic cations, significant π–π stacking is not observed, with centroid-to-centroid distances exceeding 4.4 Å. nih.gov However, in other related structures like 3,5-di-methyl-phenyl 2-nitro-benzene-sulfonate, π–π stacking interactions are a key feature, leading to the formation of centrosymmetric dimers. nih.gov

Other Interactions: Direct interactions between functional groups, such as S=O⋯N contacts, have been observed in related structures and can play a role in organizing molecules into specific motifs like columns. nih.gov

The modulation of these interactions can be achieved by forming co-crystals or salts. The choice of a counter-ion or a co-former molecule can introduce new functional groups, alter steric hindrance, and ultimately direct the supramolecular assembly towards a specific, noncentrosymmetric, or otherwise desirable arrangement.

Research Findings on Related Structures

To illustrate these strategies, the following table summarizes crystallographic data from compounds closely related to 2-Methyl-5-nitrobenzenesulfonic acid, showcasing the variety of supramolecular architectures that can be achieved.

| Compound Name | Crystal System | Space Group | Key Non-Covalent Interactions | Ref. |

| 2-Hydroxyethanaminium 2-methyl-5-nitrobenzenesulfonate | Monoclinic | P2₁/c | N—H⋯O and O—H⋯O hydrogen bonds forming layers | nih.gov |

| 2-Methyl-5-nitrobenzenesulfonamide (B103893) | Orthorhombic | P2₁2₁2₁ | N—H⋯O hydrogen bonds creating molecular layers | nih.gov |

| 3,5-di-methyl-phenyl 2-nitro-benzene-sulfonate | Monoclinic | P2₁/c | π–π stacking, S=O⋯N interactions, C—H⋯O interactions | nih.gov |

| 4-Nitro-anilinium p-toluene-sulfonate | Monoclinic | P2₁/n | N—H⋯O and C—H⋯O hydrogen bonds, π–π stacking | nih.gov |

This table is interactive. Click on the headers to sort the data.

The Role of Sulfonate and Nitro Functionalities in Crystal Lattice Directivity

The sulfonate (-SO₃⁻) and nitro (-NO₂) groups are powerful directing groups in crystal engineering due to their distinct electronic and steric characteristics. Their combined presence on the benzene ring of 2-Methyl-5-nitrobenzenesulfonic acid hydrate creates a predictable yet versatile platform for building complex supramolecular structures.

The Sulfonate Group: The sulfonic acid/sulfonate group is a cornerstone of the supramolecular assembly in these crystals. Its key features include:

Strong Hydrogen Bonding Capability: The three oxygen atoms are excellent hydrogen bond acceptors, while the acidic proton (in the acid form) is a strong donor. This allows for the formation of multiple, strong hydrogen bonds, often leading to robust, high-dimensional networks. In various salts, the sulfonate oxygens are extensively involved in N-H···O hydrogen bonding. nih.govnih.gov

Tetrahedral Geometry: The tetrahedral arrangement of the sulfur atom and its substituents provides a three-dimensional scaffold that influences the packing of the molecules.

Charge and Delocalization: In the sulfonate anion, the negative charge is delocalized over the three oxygen atoms, providing a large, diffuse region of negative electrostatic potential that can interact favorably with cations or electron-deficient parts of neighboring molecules.

The Nitro Group: The nitro group, while also an electron-withdrawing group, offers different directional preferences:

Planar Geometry: The planarity of the -NO₂ group and its ability to twist relative to the benzene ring allows for fine-tuning of the crystal packing. In the structure of 2-hydroxyethanaminium 2-methyl-5-nitrobenzenesulfonate, the nitro group is twisted by 17.5(2)° from the plane of the benzene ring. nih.gov A similar twist of 9.61(2)° is seen in 2-Methyl-5-nitrobenzenesulfonamide. nih.gov

Hydrogen Bond Acceptor: The two oxygen atoms of the nitro group are effective hydrogen bond acceptors, participating in both conventional and weaker C-H···O interactions.

Synergistic and Competitive Effects: The interplay between the sulfonate and nitro groups is crucial. They can work synergistically to create complex hydrogen-bonded motifs. For example, a single water molecule in the hydrated structure can bridge between a sulfonate oxygen and a nitro oxygen of adjacent molecules. Competitively, a strong hydrogen bond donor will preferentially interact with the more basic sulfonate oxygen over the nitro oxygen. The presence of the ortho-methyl group adds a steric component, influencing the conformation of the sulfonate group and potentially hindering certain packing arrangements while favoring others.

The following table details specific intermolecular interactions involving the sulfonate and nitro groups in related crystal structures, providing concrete examples of their directing roles.

| Compound | Interacting Groups | Interaction Type | Distance/Geometry | Significance | Ref. |

| 2-Hydroxyethanaminium 2-methyl-5-nitrobenzenesulfonate | Ammonium N-H and Sulfonate O | N—H⋯O Hydrogen Bond | N···O distances range from 2.83 to 3.15 Å | Links cations and anions into layers | nih.gov |

| 2-Methyl-5-nitrobenzenesulfonamide | Amide N-H and Sulfonyl O | N—H⋯O Hydrogen Bond | - | Forms chains along the a-axis | nih.gov |

| 3,5-di-methyl-phenyl 2-nitro-benzene-sulfonate | Sulfonyl O and Nitro N | S=O⋯N Interaction | O···N distance = 2.9840 (18) Å | Organizes dimers into columns | nih.gov |

| 4-Nitro-anilinium p-toluene-sulfonate | Anilinium N-H and Sulfonate O | N—H⋯O Hydrogen Bond | - | Links cations and anions into layers | nih.gov |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Characterization for Structural and Electronic Properties of 2 Methyl 5 Nitrobenzenesulfonicacidhydrate

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy is instrumental in identifying the functional groups present within a molecule and probing its dynamic behavior. By analyzing the infrared and Raman spectra, the characteristic vibrational modes of 2-Methyl-5-nitrobenzenesulfonic acid hydrate (B1144303) can be elucidated.

Infrared Spectroscopic Analysis of 2-Methyl-5-nitrobenzenesulfonicacidhydrate

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For 2-Methyl-5-nitrobenzenesulfonic acid hydrate, the IR spectrum is expected to show a combination of vibrations from the substituted benzene (B151609) ring, the sulfonic acid group, the nitro group, and the methyl group.

The presence of the sulfonic acid group (-SO₃H) would be indicated by strong and broad absorption bands. The O-H stretching vibration of the sulfonic acid is typically observed in the region of 3000-2500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as strong bands around 1250-1160 cm⁻¹ and 1080-1030 cm⁻¹, respectively. The S-O stretching vibration is typically found in the 700-600 cm⁻¹ region.

The nitro group (-NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch, which is typically strong and found between 1560 and 1520 cm⁻¹, and a symmetric stretch, which is of medium to strong intensity and appears in the 1355-1345 cm⁻¹ range.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The C=C stretching vibrations within the benzene ring usually appear as a series of bands of variable intensity in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also informative for determining the substitution pattern of the benzene ring and are expected in the 900-675 cm⁻¹ range.

The methyl group (-CH₃) attached to the benzene ring will show symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ range. Bending vibrations for the methyl group are also expected, with the asymmetric bending mode around 1460 cm⁻¹ and the symmetric bending mode (umbrella mode) near 1380 cm⁻¹.

The presence of water of hydration in the molecule would be indicated by a broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water molecules.

Table 1: Expected Infrared Absorption Bands for 2-Methyl-5-nitrobenzenesulfonic acid hydrate

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Sulfonic Acid (-SO₃H) | O-H Stretch | 3000 - 2500 (broad) |

| S=O Asymmetric Stretch | 1250 - 1160 | |

| S=O Symmetric Stretch | 1080 - 1030 | |

| S-O Stretch | 700 - 600 | |

| Nitro Group (-NO₂) | Asymmetric Stretch | 1560 - 1520 |

| Symmetric Stretch | 1355 - 1345 | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1600 - 1450 | |

| C-H Out-of-plane Bend | 900 - 675 | |

| Methyl Group (-CH₃) | Asymmetric & Symmetric Stretch | 2975 - 2850 |

| Asymmetric Bend | ~1460 | |

| Symmetric Bend | ~1380 |

Raman Spectroscopic Investigations of Molecular Vibrations and Lattice Modes

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about the vibrational modes of a molecule. While IR spectroscopy measures absorption, Raman spectroscopy is a light-scattering technique. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrations may be active in one technique but not the other. For centrosymmetric molecules, there is a mutual exclusion principle, but for a molecule like 2-Methyl-5-nitrobenzenesulfonic acid hydrate, which lacks a center of inversion, many vibrations will be both IR and Raman active.

In the Raman spectrum of 2-Methyl-5-nitrobenzenesulfonic acid hydrate, the symmetric vibrations of the molecule are often more intense. The symmetric stretching vibration of the nitro group, expected around 1355-1345 cm⁻¹, is typically a strong and polarized band in the Raman spectrum. The breathing mode of the benzene ring, which involves the entire ring expanding and contracting symmetrically, usually gives a strong and sharp band in the Raman spectrum, often near 1000 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group are also readily observed.

Lattice modes, which are low-frequency vibrations corresponding to the collective motions of molecules in the crystal lattice, are typically observed in the far-infrared and low-frequency Raman regions (below 400 cm⁻¹). These modes are sensitive to the crystal packing and intermolecular interactions, such as hydrogen bonding involving the sulfonic acid group and the water of hydration. A detailed analysis of these low-frequency modes can provide valuable information about the solid-state structure of the compound. A study on the vibrational analysis of nitrotoluenes provides a basis for understanding the expected vibrational modes. nih.gov

Table 2: Expected Raman Shifts for 2-Methyl-5-nitrobenzenesulfonic acid hydrate

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Nitro Group (-NO₂) | Symmetric Stretch | 1355 - 1345 (strong, polarized) |

| Aromatic Ring | Ring Breathing | ~1000 (strong, sharp) |

| C-H Stretch | 3100 - 3000 | |

| C=C Stretch | 1600 - 1450 | |

| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretch | 1080 - 1030 |

| Methyl Group (-CH₃) | C-H Stretch | 2975 - 2850 |

Nuclear Magnetic Resonance Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of the atoms in the molecule can be determined.

¹H and ¹³C NMR Spectroscopic Assignments and Chemical Shift Analysis

The ¹H NMR spectrum of 2-Methyl-5-nitrobenzenesulfonic acid hydrate is expected to show distinct signals for the aromatic protons and the methyl protons. The benzene ring has three protons. The electron-withdrawing effects of the nitro and sulfonic acid groups will deshield the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to benzene (7.34 ppm). The methyl group, being electron-donating, will have a shielding effect. Based on the substitution pattern, we can predict the approximate chemical shifts and splitting patterns. The proton ortho to the methyl group and meta to the nitro and sulfonic acid groups is expected to be the most shielded. The proton ortho to the sulfonic acid group and meta to the methyl and nitro groups will be significantly deshielded. The proton ortho to the nitro group and meta to the methyl and sulfonic acid groups will be the most deshielded. The methyl protons will appear as a singlet in the upfield region, typically around 2.5-3.0 ppm. For comparison, the methyl protons in 4-nitrotoluene-2-sulfonic acid appear at approximately 2.7 ppm. chemicalbook.com

The ¹³C NMR spectrum will show signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the electron-withdrawing nitro and sulfonic acid groups will be significantly deshielded and appear at higher chemical shifts. The carbon attached to the methyl group will be shielded relative to the other substituted aromatic carbons. The chemical shifts of the unsubstituted aromatic carbons will also be affected by the electronic effects of the substituents. The methyl carbon will appear as a signal in the upfield region of the spectrum. For comparison, the aromatic carbons in related compounds like 2,4-dimethylbenzenesulfonic acid and 4-nitrobenzenesulfonic acid show a range of chemical shifts depending on the substituents. chemicalbook.comchemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shifts for 2-Methyl-5-nitrobenzenesulfonic acid hydrate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to -NO₂) | 8.5 - 8.8 | d |

| Aromatic H (ortho to -SO₃H) | 8.0 - 8.3 | dd |

| Aromatic H (ortho to -CH₃) | 7.4 - 7.7 | d |

Table 4: Predicted ¹³C NMR Chemical Shifts for 2-Methyl-5-nitrobenzenesulfonic acid hydrate

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-SO₃H | 145 - 150 |

| C-NO₂ | 148 - 152 |

| C-CH₃ | 135 - 140 |

| Aromatic CH | 120 - 135 |

Advanced NMR Techniques for Investigating Conformational Preferences and Molecular Dynamics

While ¹H and ¹³C NMR provide the basic structural framework, advanced NMR techniques can offer deeper insights into the molecule's three-dimensional structure and dynamic processes.

Correlation Spectroscopy (COSY) would be used to establish the connectivity between coupled protons. In the case of 2-Methyl-5-nitrobenzenesulfonic acid hydrate, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate the signals of protons with their directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals for the protonated aromatic carbons and the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for identifying longer-range couplings between protons and carbons (typically over two or three bonds). This technique would be invaluable for assigning the quaternary carbons, including those bearing the sulfonic acid and nitro groups, by observing their correlations with the aromatic and methyl protons. For instance, the methyl protons would be expected to show an HMBC correlation to the carbon atom to which the methyl group is attached (C-2) and the two adjacent aromatic carbons (C-1 and C-3).

These advanced techniques, used in combination, would allow for a complete and unambiguous assignment of all the proton and carbon signals in the NMR spectra of 2-Methyl-5-nitrobenzenesulfonic acid hydrate, providing a definitive confirmation of its solution-state structure.

Mass Spectrometric Investigations for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

The molecular formula of 2-Methyl-5-nitrobenzenesulfonic acid is C₇H₇NO₅S, with a monoisotopic mass of approximately 217.00 Da. uni.lu The hydrate form would have a higher mass depending on the number of water molecules. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected as either a protonated molecule [M+H]⁺ with an m/z of approximately 218.01 or a deprotonated molecule [M-H]⁻ with an m/z of approximately 215.99. uni.lu The presence of sodium could also lead to the formation of a sodium adduct [M+Na]⁺.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions. This provides valuable information about the structure of the molecule. A likely fragmentation pathway for the [M-H]⁻ ion of 2-Methyl-5-nitrobenzenesulfonic acid would involve the loss of SO₃ (80 Da) to give an m/z of 136. Another possible fragmentation is the loss of the nitro group (NO₂, 46 Da). The mass spectrum for 2-Methyl-5-nitrobenzenesulfonic acid is available in the MassBank database, which can provide experimental fragmentation data. massbank.eu

Table 5: Predicted Mass Spectrometric Data for 2-Methyl-5-nitrobenzenesulfonic acid

| Ion | Predicted m/z | Description |

|---|---|---|

| [M-H]⁻ | 215.99 | Deprotonated molecule |

| [M+H]⁺ | 218.01 | Protonated molecule |

| [M+Na]⁺ | 239.99 | Sodium adduct |

| [M-H-SO₃]⁻ | 135.99 | Loss of sulfur trioxide from the deprotonated molecule |

Computational Chemistry and Theoretical Studies on 2 Methyl 5 Nitrobenzenesulfonicacidhydrate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For 2-Methyl-5-nitrobenzenesulfonic acid hydrate (B1144303), these methods can elucidate its three-dimensional structure, stability, and electronic properties.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for determining the equilibrium geometry and vibrational modes of molecules like 2-Methyl-5-nitrobenzenesulfonic acid hydrate.

The process begins with a molecular geometry optimization. In this step, the arrangement of atoms in the molecule is systematically adjusted to find the lowest energy conformation on the potential energy surface. For 2-Methyl-5-nitrobenzenesulfonic acid hydrate, this would involve determining the bond lengths, bond angles, and dihedral angles of the molecule, including the orientation of the methyl, nitro, and sulfonic acid groups relative to the benzene (B151609) ring, as well as the position of the water molecule(s) of hydration.

Once the optimized geometry is obtained, a vibrational frequency calculation is typically performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum and the scattered peaks in a Raman spectrum. The results of these calculations are often presented in a table that lists the calculated frequency, the IR intensity, the Raman activity, and a description of the vibrational mode (e.g., C-H stretch, NO2 symmetric stretch).

For a molecule of this complexity, a common choice of DFT functional and basis set would be B3LYP/6-311+G(d,p). The B3LYP functional is a hybrid functional that has been shown to provide reliable results for a wide range of organic molecules. The 6-311+G(d,p) basis set is a flexible basis set that includes diffuse functions (+) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical distribution of electron density in chemical bonds.

An illustrative example of the kind of data generated from a DFT vibrational frequency calculation for a related molecule, nitrobenzene, is presented in Table 1. This table demonstrates how the calculated frequencies can be assigned to specific vibrational modes.

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for Nitrobenzene (Note: This is a representative table based on typical DFT results for a similar molecule and not actual calculated data for 2-Methyl-5-nitrobenzenesulfonic acid hydrate.)

| Calculated Frequency (cm⁻¹) | Vibrational Mode Description |

| 3100-3000 | Aromatic C-H stretching |

| 1525 | NO₂ asymmetric stretching |

| 1345 | NO₂ symmetric stretching |

| 1107 | C-N stretching |

| 852 | NO₂ scissoring |

Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate electronic structure information and are valuable for studying chemical reactivity.

For 2-Methyl-5-nitrobenzenesulfonic acid hydrate, ab initio calculations could be employed to:

Refine the energetics of different conformers to obtain a more accurate understanding of their relative stabilities.

Investigate the electronic excited states of the molecule, which is relevant for understanding its UV-Visible absorption properties and photochemical behavior.

Calculate reaction pathways and transition states for chemical reactions involving the molecule, providing insights into its reactivity. For example, the mechanism of its synthesis or degradation could be explored.

Determine accurate charge distributions within the molecule, which helps in understanding its electrostatic potential and how it interacts with other molecules.

These high-level calculations are particularly useful for benchmarking the results of more computationally efficient methods like DFT and for cases where DFT may not be sufficiently accurate.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a system containing many molecules over time. For 2-Methyl-5-nitrobenzenesulfonic acid hydrate, MD simulations can provide valuable insights into its conformational landscape and the nature of its intermolecular interactions, particularly the role of the water of hydration.

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to propagate the positions and velocities of the atoms over time. This generates a trajectory that represents the dynamic evolution of the system.

By analyzing this trajectory, researchers can:

Explore the conformational landscape: The simulation can reveal the different stable and metastable conformations of the molecule and the transitions between them. This is particularly important for understanding the flexibility of the sulfonic acid group and its interactions with the nitro and methyl groups.

Study intermolecular interactions: The simulation explicitly models the interactions between the 2-Methyl-5-nitrobenzenesulfonic acid molecule and the surrounding water molecules. This allows for the detailed characterization of hydrogen bonding networks. For instance, the simulation can quantify the average number of hydrogen bonds between the sulfonic acid group and water molecules, and the lifetime of these bonds.

Investigate the role of hydration: MD simulations are crucial for understanding how the water of hydration influences the structure and dynamics of the sulfonic acid. The arrangement of water molecules in the crystal lattice and their dynamic behavior can be studied in detail.

The results of MD simulations can provide a molecular-level picture that helps to explain macroscopic properties such as solubility and crystal packing.

Theoretical Spectroscopy for Prediction and Interpretation of Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties. These theoretical spectra can be used to interpret experimental data, assign spectral features to specific molecular motions or electronic transitions, and even predict the spectra of unknown or yet-to-be-synthesized molecules.

As mentioned in section 5.1.1, DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculated values can be used to generate a theoretical IR and Raman spectrum. By comparing the theoretical spectrum with an experimental one, a detailed assignment of the experimental peaks can be made.

For 2-Methyl-5-nitrobenzenesulfonic acid, an experimental IR spectrum is available in public databases such as the one maintained by the Coblentz Society. A computational study would involve calculating the IR spectrum using DFT and then comparing the peak positions and relative intensities to the experimental spectrum. This comparison allows for a confident assignment of the experimental bands to specific vibrational modes of the molecule. For example, the strong absorptions corresponding to the symmetric and asymmetric stretches of the nitro (NO₂) group and the various stretching and bending modes of the sulfonic acid (SO₃H) group can be identified.

It is common for calculated vibrational frequencies to be systematically higher than experimental frequencies due to the harmonic approximation used in the calculations. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor.

Computational methods can also predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts.

For 2-Methyl-5-nitrobenzenesulfonic acid hydrate, the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be calculated. The results of these calculations would provide theoretical chemical shift values for each unique hydrogen and carbon atom in the molecule. These theoretical values can then be compared to experimental NMR data to aid in the assignment of the experimental spectrum. For instance, an experimental ¹³C NMR spectrum is available on PubChem, and a theoretical calculation would help to definitively assign each peak to a specific carbon atom in the aromatic ring, the methyl group, and any other carbon-containing functional groups.

The accuracy of calculated NMR chemical shifts depends on the level of theory, the basis set, and the inclusion of solvent effects in the calculation. By comparing the calculated shifts for different possible isomers or conformers with the experimental data, it is sometimes possible to determine the dominant structure in solution.

An illustrative table of expected ¹³C NMR chemical shifts for 2-Methyl-5-nitrobenzenesulfonic acid is shown in Table 2.

Table 2: Illustrative Calculated ¹³C NMR Chemical Shifts for 2-Methyl-5-nitrobenzenesulfonic Acid (Note: These are representative values and not actual calculated data.)

| Carbon Atom | Calculated Chemical Shift (ppm) |

| C-CH₃ | ~20 |

| C1 (C-S) | ~140 |

| C2 (C-CH₃) | ~135 |

| C3 | ~125 |

| C4 | ~120 |

| C5 (C-NO₂) | ~150 |

| C6 | ~130 |

Intermolecular Interaction Energy Analysis and Topological Studies of Electron Density

The arrangement of molecules in a crystal lattice is directed by a delicate balance of attractive and repulsive non-covalent interactions. Understanding these interactions is crucial for predicting crystal structures and properties. Methodologies such as Hirshfeld surface analysis and energy decomposition analysis are pivotal in dissecting these complex energetic landscapes.

Hirshfeld surface analysis is a versatile method used to visualize and quantify intermolecular interactions within a crystal. scirp.orgmdpi.commdpi.com This technique partitions the crystal space into regions defined by the electron contribution of each molecule, creating a unique surface for the molecule of interest. crystalexplorer.net Various properties can then be mapped onto this surface to highlight and analyze different types of intermolecular contacts.

The normalized contact distance (dnorm) is a key property mapped onto the Hirshfeld surface. It is calculated based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. mdpi.combiointerfaceresearch.com The dnorm surface is typically colored to identify different interaction types:

Red regions indicate shorter contacts with negative dnorm values, often corresponding to strong interactions like hydrogen bonds. mdpi.combiointerfaceresearch.com

White regions represent contacts approximately equal to the van der Waals radii, where the dnorm value is near zero. mdpi.com

Blue regions signify longer contacts with positive dnorm values. mdpi.com

Hypothetical Hirshfeld Surface Analysis Data for 2-Methyl-5-nitrobenzenesulfonic acid hydrate This table is illustrative and based on typical findings for similar compounds, as specific data for 2-Methyl-5-nitrobenzenesulfonic acid hydrate is not available in the provided search results.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| O···H / H···O | 45.5 |

| H···H | 30.2 |

| C···H / H···C | 12.8 |

| O···O | 5.3 |

| C···C | 3.7 |

| N···O / O···N | 2.5 |

Energy Decomposition Analysis (EDA) is a computational method that provides a deeper understanding of the nature of intermolecular interactions by breaking down the total interaction energy into physically meaningful components. researchgate.netresearchgate.net This approach allows chemists to discern the relative importance of different forces that contribute to the formation of a molecular complex or a crystal structure.

For any given interaction, the total interaction energy (ΔEint) can be decomposed into several key terms:

Electrostatic (ΔEelstat): This term represents the classical coulombic interaction between the unperturbed charge distributions of the interacting molecules. It is a dominant attractive force in interactions involving polar molecules, such as hydrogen bonds. mdpi.com

Pauli Repulsion (ΔEPauli): Also known as exchange-repulsion, this is a destabilizing term that arises from the quantum mechanical effect of overlapping electron densities of closed-shell molecules. rsc.org

Orbital Interaction (ΔEorb): This attractive term accounts for the stabilization gained from the mixing of occupied and virtual orbitals of the interacting fragments, which includes charge transfer and polarization effects. mdpi.com

Dispersion (ΔEdisp): This component represents the attractive force arising from instantaneous fluctuations in electron density, commonly known as London dispersion forces. It is a crucial component of stacking interactions between aromatic rings. rsc.org

In the context of 2-Methyl-5-nitrobenzenesulfonic acid hydrate, EDA would be invaluable for analyzing the strong hydrogen bonds between the sulfonic acid group, the nitro group, and the water of hydration. It would quantify the significant electrostatic and orbital contributions that characterize these bonds. acs.org Furthermore, EDA could be used to study potential π-π stacking interactions between the aromatic rings of adjacent molecules, where dispersion forces are expected to play a significant role. rsc.orgnih.gov

Hypothetical Energy Decomposition Analysis of a Hydrogen Bond in 2-Methyl-5-nitrobenzenesulfonic acid hydrate This table is for illustrative purposes and represents typical energy components for a strong hydrogen bond. Specific data for the title compound is not available in the provided search results.

| Energy Component | Energy (kcal/mol) |

| Total Interaction Energy (ΔEint) | -15.0 |

| Electrostatic (ΔEelstat) | -20.5 |

| Pauli Repulsion (ΔEPauli) | +18.0 |

| Orbital Interaction (ΔEorb) | -10.0 |

| Dispersion (ΔEdisp) | -2.5 |

Environmental Fate and Behavior of 2 Methyl 5 Nitrobenzenesulfonicacidhydrate

Abiotic Degradation Pathways and Mechanisms in Environmental Compartments

Abiotic degradation, occurring without the involvement of living organisms, plays a crucial role in the transformation of organic compounds in the environment. The primary abiotic degradation pathways for 2-Methyl-5-nitrobenzenesulfonic acid hydrate (B1144303) are expected to be photolysis and hydrolysis.

Photolytic degradation, or photodegradation, is the breakdown of molecules by light. For aromatic compounds, this process can be direct, through the absorption of light by the molecule itself, or indirect, mediated by other light-absorbing substances in the environment.

Studies on compounds with similar structures, such as p-nitrotoluene-o-sulfonic acid (p-NTS) and 3-nitrobenzenesulfonic acid, indicate that photocatalytic degradation is a potential pathway for the removal of these types of compounds from aqueous solutions. researchgate.netresearchgate.net The process often involves the use of a semiconductor photocatalyst, like titanium dioxide (TiO2), which, upon irradiation with UV light, generates highly reactive hydroxyl radicals. researchgate.netasianpubs.org These radicals can then attack the aromatic ring, leading to its cleavage and eventual mineralization. nih.gov

The degradation rate in such systems is influenced by several factors, including the initial concentration of the compound, pH of the solution, concentration of the photocatalyst, and the intensity of light. asianpubs.org For instance, the photocatalytic degradation of p-toluene sulfonic acid was found to follow Langmuir-Hinshelwood kinetics. asianpubs.org It is plausible that 2-Methyl-5-nitrobenzenesulfonic acid hydrate would undergo similar photocatalytic degradation in the presence of suitable catalysts and light conditions.

Table 1: Factors Influencing Photocatalytic Degradation of Structurally Similar Compounds

| Factor | Influence on Degradation Rate | Reference |

| Initial Contaminant Concentration | Rate generally decreases with increasing initial concentration. | asianpubs.org |

| pH | Optimal pH range exists for maximum degradation. | asianpubs.org |

| Catalyst Concentration | Rate increases with catalyst concentration up to an optimal point, beyond which it may decrease due to light scattering. | researchgate.net |

| Light Intensity | Rate generally increases with light intensity. | asianpubs.org |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis is an important factor in its environmental persistence. Arylsulfonic acids are generally susceptible to hydrolysis, particularly at elevated temperatures and in acidic conditions, which can reverse the sulfonation reaction. wikipedia.org However, the stability of the sulfonic acid group can be influenced by other substituents on the aromatic ring.

Biotic Transformation and Biodegradation Studies

Biotic transformation, or biodegradation, mediated by microorganisms, is a key process for the removal of organic pollutants from the environment. The presence of both a nitro group and a sulfonic acid group on the aromatic ring of 2-Methyl-5-nitrobenzenesulfonic acid hydrate presents a challenge for microbial degradation.

The microbial degradation of nitroaromatic compounds has been extensively studied. asm.org The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation. asm.org However, various microorganisms have evolved pathways to utilize these compounds as sources of carbon, nitrogen, and energy. asm.org

Under aerobic conditions , the degradation of nitroaromatic compounds can be initiated by dioxygenase enzymes, which add two hydroxyl groups to the aromatic ring, often leading to the release of the nitro group as nitrite. dtic.mil For substituted toluenes, the initial attack can also occur on the methyl group, leading to a series of oxidation steps. nih.gov For benzenesulfonates, bacteria can utilize them as a sole sulfur source, initiating degradation by desulfonation. d-nb.info A Pseudomonas species has been shown to degrade p-toluenesulfonic acid through sidechain oxidation, desulfonation, and subsequent meta-ring cleavage. nih.gov The degradation of some sulfonated aromatic amines has been observed under aerobic conditions, leading to the mineralization of the sulfonate group and recovery of sulfate. core.ac.uk

Under anaerobic conditions , the primary transformation of nitroaromatic compounds is the reduction of the nitro group to an amino group, forming the corresponding aromatic amine. nih.gov This reduction can be carried out by a variety of anaerobic bacteria, including methanogenic and sulfate-reducing bacteria. nih.gov The resulting aminobenzenesulfonic acids may be more amenable to further degradation. The biotransformation of nitroaromatic compounds can be facilitated by enzymes like azoreductase, which can reduce the nitro group to an amino group. omicsonline.org

The biotransformation of 2-Methyl-5-nitrobenzenesulfonic acid hydrate would likely proceed through one of the pathways described for analogous compounds.

Potential Aerobic Biotransformation Products:

Initial oxidation of the methyl group: This would lead to the formation of 5-nitro-2-carboxybenzenesulfonic acid.

Dioxygenation of the aromatic ring: This could result in the formation of catechols and the release of the nitro group as nitrite. For example, degradation of 2-nitrotoluene by a Micrococcus species proceeds through 3-methylcatechol. researchgate.net

Desulfonation: This would yield 2-methyl-5-nitrophenol and sulfite. Some bacteria can convert benzenesulfonic acids to their corresponding phenols. d-nb.info

Potential Anaerobic Biotransformation Product:

Reduction of the nitro group: The primary product would be 2-methyl-5-aminobenzenesulfonic acid.

Enzyme Systems:

Dioxygenases: These enzymes are key in the initial aerobic attack on the aromatic ring.

Monooxygenases: These may be involved in the oxidation of the methyl group.

Nitroreductases: These enzymes are crucial for the reduction of the nitro group under anaerobic conditions. omicsonline.org

Desulfonatases: These enzymes catalyze the cleavage of the carbon-sulfur bond in sulfonic acids.

Table 2: Potential Biotransformation Pathways and Products

| Condition | Initial Reaction | Key Enzyme Type | Potential Intermediate Products |

| Aerobic | Methyl group oxidation | Monooxygenase | 5-nitro-2-carboxybenzenesulfonic acid |

| Aerobic | Ring dioxygenation | Dioxygenase | Methyl-nitrocatechol, Nitrite |

| Aerobic | Desulfonation | Desulfonatase | 2-methyl-5-nitrophenol, Sulfite |

| Anaerobic | Nitro group reduction | Nitroreductase | 2-methyl-5-aminobenzenesulfonic acid |

Environmental Partitioning Processes of 2-Methyl-5-nitrobenzenesulfonicacidhydrate

The environmental partitioning of a chemical describes its distribution between different environmental compartments such as soil, water, and air. For a water-soluble and non-volatile compound like 2-Methyl-5-nitrobenzenesulfonic acid hydrate, the key partitioning process is sorption to soil and sediment.

The sorption of nitroaromatic compounds to soil is complex and influenced by both the properties of the compound and the soil characteristics. nih.gov Soil organic matter (SOM) is often the predominant sorbent for nitroaromatics. nih.gov The interaction can involve π-π electron donor-acceptor interactions between the nitroaromatic molecule and the aromatic structures within the SOM. nih.gov

For ionizable compounds like sulfonic acids, soil pH and cation exchange capacity (CEC) are also critical factors. mdpi.com Benzenesulfonic acid is highly water-soluble, which suggests it will be mobile in the soil environment. acs.org However, the presence of the nitro and methyl groups will modify its polarity and potential for sorption compared to the parent compound. The sorption of sulfonamides, which also contain a sulfonic acid-like group, has been shown to be pH-dependent and influenced by soil organic matter. scispace.com It is expected that 2-Methyl-5-nitrobenzenesulfonic acid hydrate will be relatively mobile in soils with low organic matter content, with its sorption increasing in soils with higher organic matter content. The degree of sorption will also likely be influenced by the soil pH, which affects the ionization state of the sulfonic acid group.

Sorption to Soil and Sediment Organic Matter and Minerals

The sorption of this compound to soil and sediment is a key process influencing its mobility and bioavailability. The sulfonic acid group is a strong acid, meaning it will exist predominantly in its anionic sulfonate form under typical environmental pH conditions. This anionic nature generally leads to weak sorption to negatively charged soil minerals and organic matter due to electrostatic repulsion.

However, the presence of the aromatic ring, along with the methyl and nitro substituents, can contribute to sorption through other mechanisms such as van der Waals forces and hydrophobic interactions with soil organic matter. The extent of this sorption is influenced by several factors:

Soil and Sediment Properties: The organic matter content is a critical factor. Soils and sediments with higher organic carbon content are expected to exhibit greater sorption of the compound. nih.govresearchgate.net The type of organic matter also plays a role; for instance, more condensed or aromatic carbon forms within the soil organic matter may have a stronger affinity for the compound. researchgate.net Clay content and mineralogy can also influence sorption, particularly in soils with low pH where mineral surfaces may have some positive charge.

pH: Soil and water pH can affect the surface charge of soil minerals and the speciation of the compound. While the sulfonic acid group remains deprotonated over a wide pH range, at very low pH, some protonation might occur, potentially increasing sorption. For weak acid herbicides with similar functionalities, lower pH has been shown to increase sorption. ecetoc.org

Ionic Strength: The concentration of dissolved salts in the soil solution or water can influence the electrical double layer at the surface of soil particles, which in turn can affect the sorption of ionic compounds.

Research on nitroaromatic compounds like dinitrotoluene (DNT) and trinitrotoluene (TNT) has shown that their retention in soil is dependent on the chemistry and content of soil organic matter. researchgate.netepa.gov Increasing the organic carbon content of soil has been demonstrated to significantly enhance the retention of these compounds and their metabolites. nih.govtandfonline.com

| Soil/Sediment Component | Expected Interaction with this compound | Governing Factors |

|---|---|---|

| Organic Matter | Moderate sorption, primarily through hydrophobic interactions. | Organic carbon content, nature of organic matter. |

| Clay Minerals | Weak sorption due to electrostatic repulsion. | pH, cation exchange capacity, mineralogy. |

| Iron and Aluminum Oxides | Potential for some surface complexation, especially at lower pH. | pH, point of zero charge of minerals. |

Volatilization from Aqueous Phases and Soil Matrices

Volatilization is the process by which a substance transitions from a liquid or solid phase to a gaseous phase. For this compound, volatilization from water and soil is expected to be a negligible transport pathway. This is due to several key physicochemical properties:

Low Vapor Pressure: As an ionic compound, it is expected to have a very low vapor pressure. Aromatic sulfonic acids are generally non-volatile. patsnap.com